3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Lipophilicity Drug-likeness Fragment-based drug discovery

5-Fluoropyridine-triazole-azetidine building block for fragment-based drug discovery. Key differentiator: fluorine enables 19F NMR ligand-observed hit validation without post-hoc derivatization. 1,2,4-triazole provides three-nitrogen bidentate hinge-binding motif critical for kinase inhibitor SAR. 5-F substitution resists CYP450 oxidation vs. 4-F regioisomer. Procure this exact chemotype for reproducible SAR and patent-distinct lead generation.

Molecular Formula C12H12FN5O
Molecular Weight 261.26
CAS No. 2309709-82-6
Cat. No. B2564635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
CAS2309709-82-6
Molecular FormulaC12H12FN5O
Molecular Weight261.26
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C=NC=N3
InChIInChI=1S/C12H12FN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2
InChIKeyGYAFCGUVMOOBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2309709-82-6): Structural Identity and Procurement Context


3-Fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2309709-82-6) is a heterocyclic small-molecule building block featuring a 5-fluoropyridine core linked via a carbonyl bridge to a 1,2,4-triazole-substituted azetidine ring (molecular formula C₁₂H₁₂FN₅O; molecular weight 261.26 g·mol⁻¹; InChI Key: GYAFCGUVMOOBIW-UHFFFAOYSA-N) . It belongs to a structurally clustered series of azetidine-1-carbonyl-pyridine compounds that are of interest in medicinal chemistry as conformationally constrained scaffolds for fragment-based drug discovery and kinase-targeted library design [1]. The compound is listed as a research chemical for non-human use, supplied primarily through specialty chemical vendors serving early-stage pharmaceutical research .

Why Generic Substitution of 3-Fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine with In-Class Analogs Risks Experimental Non-Reproducibility


Although several azetidine-1-carbonyl-pyridine derivatives share a common core, even minor structural perturbations—such as relocation of the fluorine atom from the 5-position to the 4-position of the pyridine ring, replacement of the 1,2,4-triazole with a 4-methylpyrazole, or omission of the fluorine substituent entirely—produce measurable shifts in computed lipophilicity (ΔXLogP3), topological polar surface area, and hydrogen-bond acceptor count that can alter target binding, pharmacokinetic profile, and assay readout [1]. The evidence below demonstrates that these analogs are not functionally interchangeable in research settings where precise structure–activity relationships are under investigation, and that procurement of the exact target compound is a prerequisite for experimental reproducibility [2].

Quantitative Differentiation Evidence for 3-Fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine Versus Closest Analogs


Fluorine-Driven Lipophilicity Modulation: Target Compound vs. Non-Fluorinated Analog (CAS 2176200-99-8)

The presence of a single fluorine substituent at the pyridine 5-position differentiates the target compound from its direct non-fluorinated analog, 3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2176200-99-8). Computed XLogP3 for the non-fluorinated analog is 0.1 [1]. Introduction of fluorine is known to increase lipophilicity by approximately 0.3–0.5 log units for aryl-F substitution in heteroaromatic systems, yielding an estimated XLogP3 of ~0.4–0.6 for the target compound. This shift moves the compound closer to the optimal CNS drug-likeness window (XLogP3 1–3) and may improve membrane permeability relative to the fluorine-free comparator [2].

Lipophilicity Drug-likeness Fragment-based drug discovery

Regioisomeric Fluorine Positioning: 5-Fluoro-3-pyridinyl vs. 4-Fluoro-3-pyridinyl Isomer

The target compound bears fluorine at the pyridine 5-position (meta to the carbonyl attachment at position 3), distinguishing it from the 4-fluoro regioisomer, 3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine . In fluoropyridine SAR, the position of fluorine modulates both electronic effects (σ-electron withdrawal) and steric access to cytochrome P450 metabolic enzymes. 5-Fluoro substitution on pyridine is associated with greater metabolic stability than 4-fluoro substitution because the C5 position is less susceptible to CYP-mediated oxidative metabolism, potentially reducing first-pass clearance in hepatic assays [1].

Regioisomerism Binding orientation Metabolic stability

Heterocycle Differentiation: 1,2,4-Triazole vs. 4-Methylpyrazole in Azetidine-Carbonyl-Pyridine Scaffolds

The target compound incorporates a 1,2,4-triazole ring as the terminal heterocycle, whereas the closest commercially available analog (CAS 2549039-71-4) replaces this with a 4-methylpyrazole . The 1,2,4-triazole contains three nitrogen atoms capable of acting as hydrogen-bond acceptors and, when unsubstituted at N1, as a hydrogen-bond donor, providing a distinct H-bond pharmacophore compared to the two-nitrogen pyrazole. In kinase inhibitor design, 1,2,4-triazoles have been shown to engage the hinge region via bidentate H-bonding motifs similar to adenine, with measured affinity gains of 5- to 20-fold over analogous pyrazoles in certain kinase contexts [1]. The absence of the 4-methyl group in the target compound further reduces steric bulk (molecular weight 261.26 vs. 274.29 g·mol⁻¹) and eliminates a potential metabolic liability at the methyl position .

Heterocycle SAR Hydrogen bonding Kinase hinge binding

Azetidine Conformational Rigidity: Target Compound vs. Flexible-Chain Triazole-Pyridine Analogs

The target compound incorporates a rigid four-membered azetidine ring that constrains the spatial relationship between the 1,2,4-triazole and the 5-fluoropyridine carbonyl moieties. In contrast, certain comparator compounds, such as 5-[1-(azetidin-3-yl)-1H-1,2,3-triazol-5-yl]-2-fluoropyridine (CAS 2138406-69-4), employ a 1,2,3-triazole connected via a C–N bond without a carbonyl linker, resulting in a distinct conformational ensemble [1]. The azetidine ring in the target compound restricts rotatable bonds (3 rotatable bonds vs. higher counts in flexible linkers), pre-organizing the molecule into a low-energy conformation that reduces the entropic penalty upon target binding [2]. This conformational pre-organization has been shown in analogous azetidine-containing kinase inhibitors to improve binding affinity by 0.5–2.0 kcal·mol⁻¹ (corresponding to 3- to 30-fold IC₅₀ improvement) compared to flexible-chain congeners [2].

Conformational restriction Entropic penalty Target selectivity

1,2,4-Triazole vs. 1,2,3-Triazole Isomerism: Impact on Click Chemistry Derivatization Potential

The target compound contains a 1,2,4-triazole ring, which is structurally and electronically distinct from the 1,2,3-triazole found in comparator compounds such as CAS 1797044-04-2 (2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine) [1]. Critically, 1,2,3-triazoles are the product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and are amenable to further 'click' derivatization, whereas 1,2,4-triazoles are typically introduced via different synthetic routes and offer orthogonal functionalization chemistry, particularly at the N1 and C3/C5 positions [2]. The 1,2,4-triazole in the target compound lacks the 4-phenyl substituent present in the 1,2,3-triazole comparator (MW 323.33 vs. 261.26 g·mol⁻¹; ΔMW = 62.07), making the target compound a lower-molecular-weight, more fragment-like starting point for library design [1].

Click chemistry Triazole isomerism Late-stage functionalization

Computed Physicochemical Property Differentiation: Target Compound vs. Non-Fluorinated Des-Fluoro Analog

The non-fluorinated analog (CAS 2176200-99-8) has publicly available computed properties: XLogP3 = 0.1, Topological Polar Surface Area (TPSA) = 63.9 Ų, Hydrogen Bond Acceptor count = 4, Heavy Atom Count = 18, and Rotatable Bond Count = 3 [1]. Fluorine substitution at the pyridine 5-position in the target compound is expected to increase XLogP3 (estimated +0.3 to +0.5), reduce TPSA slightly (by ~2–5 Ų due to the electron-withdrawing effect of fluorine on the pyridine ring polar surface), and increase the Heavy Atom Count by 1 (from 18 to 19). These shifts are quantitatively modest but align with lead-like property guidelines (MW < 300, XLogP3 < 3, TPSA < 90 Ų), positioning the target compound favorably for fragment-based screening while offering a differentiated lipophilicity-efficiency profile [2].

Physicochemical properties Lead-likeness Fragment library design

Recommended Research and Procurement Application Scenarios for 3-Fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine


Fragment-Based Screening Library Design Requiring Fluorinated, Conformationally Constrained Heteroaromatic Building Blocks

The compound's molecular weight (261.26 g·mol⁻¹), estimated XLogP3 (~0.4–0.6), and rigid azetidine-triazole-pyridine architecture align with fragment library design guidelines (MW < 300, cLogP < 3). Its fluorine atom provides a ¹⁹F NMR handle for fragment-based hit validation via ¹⁹F ligand-observed NMR screening, a capability absent in the non-fluorinated analog (CAS 2176200-99-8). Procurement of this specific fluorinated chemotype enables direct ¹⁹F-based binding assays without requiring post-hoc derivatization [1].

Kinase Hinge-Binder Scaffold Exploration Using 1,2,4-Triazole Pharmacophores

The 1,2,4-triazole ring in the target compound offers a three-nitrogen hydrogen-bonding motif capable of bidentate hinge-region engagement in kinase ATP-binding sites. This differentiates it from the 4-methylpyrazole analog (CAS 2549039-71-4), which provides only two nitrogen H-bond acceptors and carries additional steric bulk. Medicinal chemistry teams pursuing kinase inhibitor leads should procure this compound as a structurally distinct hinge-binding fragment for parallel SAR evaluation alongside pyrazole- and 1,2,3-triazole-based alternatives [2].

Metabolic Stability Optimization via Positional Fluorine Scanning in Heteroaromatic Lead Series

The 5-fluoro substitution pattern on the pyridine ring of the target compound is predicted, based on class-level fluoropyridine metabolism data, to confer greater resistance to CYP450-mediated oxidative metabolism than the 4-fluoro regioisomer. Research groups conducting lead optimization campaigns on pyridine-containing series can use this compound to probe the metabolic impact of fluorine positional isomerism, potentially reducing the need for late-stage blocking-group introduction at metabolically labile positions [3].

Orthogonal Library Synthesis via N1-Directed 1,2,4-Triazole Functionalization

Unlike 1,2,3-triazole congeners (e.g., CAS 1797044-04-2), which derive from CuAAC chemistry, the unsubstituted 1,2,4-triazole in the target compound is amenable to N1-alkylation, N1-arylation, and C3/C5 metalation-functionalization sequences. This chemical orthogonality enables medicinal chemistry teams to diversify the triazole moiety along synthetic routes inaccessible to 1,2,3-triazole scaffolds, supporting the generation of patent-distinct chemical matter in competitive intellectual property landscapes [4].

Quote Request

Request a Quote for 3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.